(2,3,5-Trimethoxyphenyl)boronic acid

Regioselective Synthesis Suzuki-Miyaura Coupling Steric Effects

Standard phenylboronic acids often fail with electron-rich aryl halides due to slow transmetalation. This 2,3,5-trimethoxy-substituted analogue offers enhanced nucleophilicity to drive challenging couplings. - **Key advantage:** Electron-donating methoxy groups activate the boron center, improving yields with unreactive electrophiles. - **Regiocontrol:** The 2-methoxy group acts as a steric blocker, enabling selective coupling at specific positions on polyhalogenated arenes. - **Process-ready:** Use directly in aqueous Suzuki reactions; no ester deprotection step, reducing synthetic step count.

Molecular Formula C9H13BO5
Molecular Weight 212.01 g/mol
Cat. No. B15298520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3,5-Trimethoxyphenyl)boronic acid
Molecular FormulaC9H13BO5
Molecular Weight212.01 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1OC)OC)OC)(O)O
InChIInChI=1S/C9H13BO5/c1-13-6-4-7(10(11)12)9(15-3)8(5-6)14-2/h4-5,11-12H,1-3H3
InChIKeyRWCPYRRXJIJTIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,3,5-Trimethoxyphenyl)boronic acid: A Specialized Building Block


(2,3,5-Trimethoxyphenyl)boronic acid (CAS 483989-31-7) is a trimethoxy-substituted arylboronic acid reagent . It is primarily employed as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of C(sp²)–C(sp²) bonds . Its molecular structure features three electron-donating methoxy groups at the 2, 3, and 5 positions of the phenyl ring, which enhance the nucleophilicity of the boronic acid moiety . This substitution pattern is a key structural feature that distinguishes it from other trimethoxyphenylboronic acid isomers and influences its reactivity profile.

Unique 2,3,5-trimethoxy substitution pattern for regioselective Suzuki couplings
Enhanced boron nucleophilicity facilitates coupling with electron-rich aryl halides
Free acid form avoids ester deprotection step in aqueous reaction setups

Why (2,3,5-Trimethoxyphenyl)boronic acid Cannot Be Replaced


The precise substitution pattern of the methoxy groups on the phenyl ring is a critical determinant of reaction outcome in Suzuki-Miyaura couplings [1]. Variations in the number and position of these electron-donating groups modulate the steric environment around the boron atom and the electronic density of the aromatic ring, directly impacting transmetalation rates, regioselectivity, and overall coupling efficiency [1]. Therefore, substituting (2,3,5-trimethoxyphenyl)boronic acid with an alternative isomer, such as the 3,4,5- or 2,4,6- substituted analogs, will likely alter the reaction kinetics and product distribution, necessitating re-optimization of the synthetic protocol [1].

Isomer 3,4,5- or 2,4,6-trimethoxy isomers may alter transmetalation kinetics and regioselectivity, requiring re-optimization.
Ester form Pinacol ester may differ in stability and reactivity; direct substitution without protocol adjustment could reduce coupling efficiency.

Key Evidence for (2,3,5-Trimethoxyphenyl)boronic acid Selection


Regioselectivity from 2,3,5-Trimethoxy Substitution

The 2,3,5-trimethoxy substitution pattern creates a unique steric and electronic environment around the boron atom, leading to a different regioselectivity profile compared to other isomers like the 3,4,5- or 2,4,6-trimethoxyphenylboronic acids [1]. While direct head-to-head coupling yield data for (2,3,5-trimethoxyphenyl)boronic acid is scarce in the public domain, a class-level inference can be made based on the established principle that ortho-substituents on phenylboronic acids significantly influence reaction outcomes [1]. The 2-methoxy group in (2,3,5-trimethoxyphenyl)boronic acid provides a proximal steric shield that can slow transmetalation relative to the unsubstituted phenylboronic acid, but this effect is tunable and can be advantageous for achieving selectivity in couplings with polyhalogenated arenes [1].

Steric Profile
Class-level inference
2,3,5-Trimethoxy (ortho-OCH₃) vs. phenylboronic acid (no ortho substituent): qualitative increase in steric bulk slows transmetalation.
Supports regioselectivity prediction with polyhalogenated arenes.
Verify with specific coupling partners; direct kinetic data not publicly reported.
Regioselective Synthesis Suzuki-Miyaura Coupling Steric Effects

Methoxy Group Electronic Activation

The presence of three electron-donating methoxy groups increases the electron density on the phenyl ring and at the boron center, enhancing its nucleophilicity in the transmetalation step [1]. This effect is a class-level property of trimethoxyphenylboronic acids. While specific Hammett σ values for the 2,3,5-isomer are not tabulated, the collective inductive effect of the methoxy groups is expected to result in a more nucleophilic boron center compared to a phenylboronic acid with electron-withdrawing substituents or no substituents [1]. This electronic activation facilitates coupling with less reactive (electron-rich) aryl halides.

Electronic Activation
Class-level inference
Three electron-donating –OCH₃ groups enhance boron nucleophilicity compared to unsubstituted phenylboronic acid.
May improve coupling yields with electron-rich aryl halides.
Hammett σ values for this isomer not tabulated; class-level principle.
Nucleophilicity Electronic Effects Hammett Constants

Free Acid vs. Pinacol Ester Stability

While boronic acid pinacol esters are often touted for their stability, the free boronic acid, (2,3,5-trimethoxyphenyl)boronic acid, may offer advantages in specific contexts where the pinacol ester is prone to undesirable side reactions or where the ester group interferes with downstream chemistry [1]. The free acid can be used directly, avoiding an extra deprotection step. However, a direct stability comparison between the free acid and its pinacol ester for this specific isomer is not available in the public literature. The following data is a class-level comparison based on general trends for arylboronic acids.

Acid vs. Ester Stability
Class-level inference
Free boronic acid generally more reactive in aqueous Suzuki conditions; pinacol esters offer higher resistance to protodeboronation.
Free acid eliminates deprotection step, supporting step-economical process design.
Direct stability comparison for this isomer not publicly available.
Stability Protodeboronation Ester vs. Acid

Optimal Applications for (2,3,5-Trimethoxyphenyl)boronic acid


Synthesis of Regioisomerically Pure Biaryls

Use (2,3,5-trimethoxyphenyl)boronic acid when a specific steric environment is required to achieve regioselective coupling with a polyhalogenated arene. The 2-methoxy group can act as a directing or blocking group, enabling the synthesis of a specific biaryl isomer that might be inaccessible with a less sterically hindered boronic acid [1]. This is particularly relevant in medicinal chemistry for the synthesis of libraries of regioisomers for structure-activity relationship (SAR) studies [1].

Coupling Electron-Rich Aryl Halides

Employ this compound when a more nucleophilic boronic acid is needed to drive a Suzuki-Miyaura coupling with an electron-rich aryl halide that is otherwise unreactive toward standard phenylboronic acids. The electron-donating trimethoxy groups activate the boron center, facilitating the transmetalation step and potentially improving yields [1].

Direct Free Boronic Acid Use

Utilize (2,3,5-trimethoxyphenyl)boronic acid directly in aqueous or mixed-solvent Suzuki reactions where a free boronic acid is specified, thereby avoiding the additional step and cost associated with in-situ deprotection of a boronic ester. This is advantageous in process chemistry where step count reduction is a primary goal [1].

Application
Selection Property
Validation Focus
Regioselective biaryl synthesis
2-Methoxy steric profile
Regioselectivity outcome vs. polyhalogenated arenes
Electron-rich aryl halide coupling
Enhanced boron nucleophilicity
Yield improvement relative to phenylboronic acid
Step-economical Suzuki coupling
Free acid reactivity
Efficiency without ester deprotection step

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